5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one
Description
Properties
CAS No. |
64589-75-9 |
|---|---|
Molecular Formula |
C13H13F3N2O4 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
[2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-5-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C13H13F3N2O4/c1-17-11(19)21-7-10-6-18(12(20)22-10)9-4-2-3-8(5-9)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,19) |
InChI Key |
FLAVTWMQYKSKOG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1CN(C(=O)O1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methylaminocarbonyl Group: This step involves the reaction of the oxazolidinone intermediate with methyl isocyanate or methyl carbamoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaminocarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxazolidinone ring or the trifluoromethyl group, potentially yielding simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features suggest it could serve as a lead compound for the development of new drugs, particularly those targeting diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s trifluoromethyl group enhances its binding affinity and selectivity, while the oxazolidinone ring provides structural stability.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural Comparisons
The table below highlights structural differences and similarities among oxazolidinones:
MRX-I ()
- Activity : Highly potent against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
- Safety: Demonstrates reduced myelosuppression and monoamine oxidase inhibition (MAOI) compared to linezolid, addressing key toxicity concerns in this class .
Linezolid Conjugates ()
- Activity : Derivatives like 11c (trifluoromethyl benzyl substituent) show enhanced antibacterial efficacy due to increased lipophilicity and target affinity.
- Safety : Modifications at position 5 may reduce off-target effects but require further preclinical validation .
5-(Prop-2-ynoxymethyl) Derivative ()
3-(3-Fluorophenyl)-5-(hydroxymethyl) Analogue ()
- Activity: The hydroxymethyl group increases polarity, which may reduce membrane permeability but improve solubility. No direct antibacterial data are available .
Computational and Preclinical Insights
- MRX-I : Preclinical studies highlight its optimized pharmacokinetics, with a half-life exceeding 6 hours in animal models, attributed to fluorination and heterocyclic substitution .
- Linezolid Derivatives : Molecular docking studies suggest that trifluoromethyl groups enhance binding to the ribosomal peptidyl transferase center, though this may correlate with increased cytotoxicity .
Key Research Findings and Data Gaps
- Efficacy: The target compound’s carbamate group at position 5 is unique among compared oxazolidinones and may offer novel interactions with bacterial ribosomes.
- Linezolid’s MAOI liability is linked to its 3-aryl group, suggesting the 3-(trifluoromethyl)phenyl substituent in the target compound warrants specific evaluation .
- Synthetic Feasibility: and provide methodologies for synthesizing fluorinated oxazolidinones, which could guide scalable production of the target compound .
Biological Activity
5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention due to its potential pharmacological activities, particularly as an antibiotic. The unique structural features of this compound, including the trifluoromethyl group, enhance its lipophilicity and may influence its biological interactions.
Chemical Structure and Properties
- Molecular Formula : C13H13F3N2O4
- Molar Mass : 318.25 g/mol
- CAS Number : 64589-75-9
The oxazolidinone core is known for its role in inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, making it effective against various Gram-positive bacteria. The presence of functional groups such as methylamino and carbonyl contributes to its reactivity and biological activity.
The primary mechanism of action for 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one involves:
- Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit, this compound disrupts bacterial protein synthesis.
- Potential Anticancer Activity : Recent studies have indicated that oxazolidinone derivatives can exhibit antiproliferative effects on cancer cell lines, suggesting a broader therapeutic potential beyond antibacterial activity.
Antibacterial Activity
The antibacterial efficacy of this compound is primarily attributed to its structural similarity to other well-known oxazolidinones like Linezolid and Tedizolid. Table 1 summarizes the biological activity of various oxazolidinones:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core with different side chains | Broad-spectrum antibiotic |
| Tedizolid | Similar structure with enhanced potency | Effective against resistant bacteria |
| Radezolid | Varied substituents on the oxazolidinone framework | Antibacterial against Gram-positive pathogens |
| 5-Methylamino Carbonyl Oxazolidinone | Unique trifluoromethyl group enhancing lipophilicity | Potentially effective against resistant strains |
Anticancer Activity
In vitro studies have shown that certain oxazolidinones can inhibit the proliferation of cancer cells. For instance, a recent study evaluated derivatives similar to 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one on MCF-7 and HeLa cells, revealing significant cytotoxicity:
- IC50 Values :
- MCF-7: 17.66 µM
- HeLa: 31.10 µM
These findings suggest that oxazolidinones may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and cell cycle arrest at the G1 phase.
Case Studies
- Antibacterial Efficacy : A study demonstrated that compounds with similar structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class in treating resistant infections.
- Anticancer Research : In another investigation, derivatives were shown to activate caspase pathways leading to apoptosis in prostate cancer cells, indicating that modifications in the oxazolidinone structure could enhance anticancer properties.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
